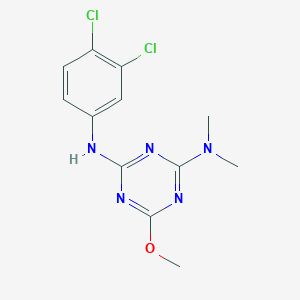![molecular formula C15H11BrN4O B5020306 N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5020306.png)
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a phenyl ring, and a pyridine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common route starts with the bromination of pyrazole to form 4-bromopyrazole. This intermediate is then reacted with 4-aminophenylpyridine-3-carboxamide under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce a wide range of biaryl compounds .
科学研究应用
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
4-Bromopyrazole: A simpler compound that shares the pyrazole ring with a bromine substituent.
N-(4-bromophenyl)pyridine-3-carboxamide: Similar structure but lacks the pyrazole ring.
4-(4-bromophenyl)-1H-pyrazole: Similar but lacks the pyridine carboxamide group.
Uniqueness
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of a brominated pyrazole ring, a phenyl ring, and a pyridine carboxamide group. This unique structure allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
属性
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-12-9-18-20(10-12)14-5-3-13(4-6-14)19-15(21)11-2-1-7-17-8-11/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIODXHQYNLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5020244.png)
![5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5020247.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene](/img/structure/B5020263.png)
![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5020270.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5020283.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B5020288.png)
![(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5020295.png)
![ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5020299.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5020318.png)
![2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide](/img/structure/B5020320.png)

![N-{3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5020333.png)

